N-(4-ethoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as ETP-46464 and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of ETP-46464 involves the inhibition of enzymes such as dihydroorotate dehydrogenase and inosine monophosphate dehydrogenase, which are involved in nucleotide biosynthesis. This inhibition leads to a decrease in nucleotide production, which is essential for cancer cell growth and proliferation. Additionally, ETP-46464 has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of enzymes involved in nucleotide biosynthesis and inflammatory mediator production. Physiologically, ETP-46464 has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ETP-46464 in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit specific enzymes involved in nucleotide biosynthesis and inflammatory mediator production. However, limitations include the need for further studies to determine its safety and efficacy in humans, as well as the potential for off-target effects.
Orientations Futures
For research on ETP-46464 include investigating its potential therapeutic applications in other diseases such as viral infections, as well as further studies on its safety and efficacy in humans. Additionally, research could focus on developing more potent analogs of ETP-46464 with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of ETP-46464 involves the reaction of 2,6-dioxopurine-8-thiol with 4-ethoxyphenylacetic acid chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
ETP-46464 has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. Studies have shown that this compound can inhibit the activity of enzymes involved in cancer cell growth and proliferation, making it a potential anti-cancer agent. ETP-46464 has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has demonstrated antiviral activity against certain viruses such as herpes simplex virus.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-5-27-12-8-6-11(7-9-12)19-13(24)10-28-17-20-14-15(21(17)2)22(3)18(26)23(4)16(14)25/h6-9H,5,10H2,1-4H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPROQHLGYTNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.